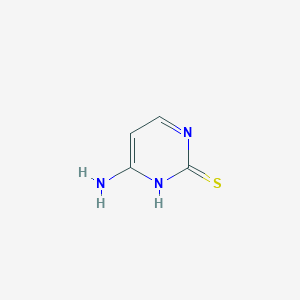

2-Thiocytosine

描述

氨普利洛盐酸盐是一种合成的碳水化合物衍生物,以其免疫调节和抗炎特性而闻名。它已被研究用于治疗炎症性关节炎和银屑病等疾病的潜在治疗应用。 该化合物以其抑制增生细胞类型(包括银屑病皮肤细胞)增殖的能力为特征 .

准备方法

合成路线和反应条件: 氨普利洛盐酸盐是通过一个多步骤过程合成的,该过程包括羟基的保护、糖基化和随后的脱保护。关键步骤包括:

- 保护葡萄糖的羟基以形成受保护的中间体。

- 用二甲基氨基丙基进行糖基化。

- 脱保护以生成最终产物,氨普利洛盐酸盐 .

工业生产方法: 氨普利洛盐酸盐的工业生产涉及类似的合成路线,但在更大规模上进行。 该过程针对产率和纯度进行了优化,通常涉及使用先进的纯化技术,例如色谱法和结晶 .

化学反应分析

反应类型: 氨普利洛盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成相应的氧化衍生物。

还原: 可以进行还原反应来修饰分子中存在的官能团。

常用试剂和条件:

氧化: 常用的氧化剂,如高锰酸钾或三氧化铬。

还原: 还原剂,如硼氢化钠或氢化铝锂。

取代: 亲核试剂,如卤代烃或胺,在碱性条件下.

形成的主要产物: 从这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可以生成羧酸或醛,而取代反应可以引入各种官能团 .

科学研究应用

Nucleobase Analogue

2-Thiocytosine is structurally similar to canonical nucleobases, differing primarily by the substitution of oxygen with sulfur. This similarity allows it to function as a nucleobase analogue in various biochemical studies. It is naturally found in bacterial tRNA, indicating its biological relevance .

Genetic Code Investigation

As a thiobase, this compound plays a significant role in studying the genetic code and its mechanisms. It is utilized to probe interactions within nucleic acids, aiding in understanding DNA/RNA-protein interactions and the dynamics of genetic expression .

Antiviral and Chemo-therapeutic Uses

Thiobases, including this compound, have been investigated for their potential in antiviral therapies. Their ability to mimic natural nucleobases allows them to interfere with viral replication processes . Additionally, these compounds are being explored for their efficacy in chemotherapy due to their ability to disrupt cancer cell proliferation .

Photolabeling and Photoaffinity Probing

The photochemical behavior of this compound is exploited for applications such as photolabeling and photoaffinity probing of nucleic acid structures. These techniques are crucial for mapping interactions within complex biological systems and understanding molecular dynamics .

Solvatochromic Effects

Recent studies have shown that this compound exhibits solvatochromic effects, where its absorption spectrum shifts significantly depending on the solvent's polarity. This property can be utilized to study solvent interactions with biomolecules, providing insights into molecular behavior in different environments .

Adsorption Studies

Research has indicated that this compound can influence the adsorption characteristics of surfactants at interfaces. For instance, studies on mixed adsorption layers involving this compound and sodium dodecyl sulfate (SDS) have demonstrated its role in forming stable adsorption equilibria, which is critical for applications in electrochemistry and nanotechnology .

Nanostructured Electrodes

The interaction of this compound with ionic surfactants has been studied using nanostructured electrodes, revealing its potential in enhancing electrochemical reactions such as the reduction of Bi(III) ions. This application highlights its significance in developing advanced materials for sensors and catalysts .

Case Studies and Experimental Findings

作用机制

氨普利洛盐酸盐的作用机制涉及它与调节炎症和细胞增殖的细胞途径的相互作用。该化合物调节细胞因子的活性和类二十烷酸,它们是炎症的关键介质。 它还影响角质形成细胞和成纤维细胞的分化和形态,表明存在细胞外作用机制 .

类似化合物:

氨普利洛: 没有盐酸盐基团的碱性化合物。

治疗素: 另一种具有类似免疫调节特性的合成碳水化合物。

二甲基氨基丙基衍生物: 具有类似结构特征和生物活性的化合物.

独特性: 氨普利洛盐酸盐因其抗炎和抗增殖作用的特定组合而独一无二。 它调节细胞因子活性和影响细胞分化的能力使其区别于其他类似化合物 .

相似化合物的比较

Amiprilose: The base compound without the hydrochloride group.

Therafectin: Another synthetic carbohydrate with similar immunomodulatory properties.

Dimethylamino propyl derivatives: Compounds with similar structural features and biological activities.

Uniqueness: Amiprilose hydrochloride is unique due to its specific combination of anti-inflammatory and antiproliferative effects. Its ability to modulate cytokine activity and affect cell differentiation sets it apart from other similar compounds .

生物活性

2-Thiocytosine (2-TC) is a sulfur-substituted derivative of cytosine that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of 2-TC, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the substitution of a sulfur atom for the oxygen atom in the carbonyl group of cytosine. This modification alters its tautomeric forms and hydrogen bonding properties, which can significantly impact its biological interactions.

Tautomeric Forms

2-TC exists in several tautomeric forms, with the amino-thiol form being predominant in various environments. The stability of these tautomers influences its biochemical behavior and interactions with nucleic acids .

Cytotoxicity and Anticancer Activity

Numerous studies have demonstrated the potential of 2-TC as an anticancer agent . It exhibits significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

Case Studies

- Mitosis Inhibition : Research indicates that 2-TC can inhibit mitosis in human lymphocytes, suggesting its potential as an antileukemic agent .

- Comparison with Cisplatin : Some derivatives of 2-TC have shown cytotoxic activities that surpass those of cisplatin, a commonly used chemotherapeutic drug. This includes efficacy against cisplatin-resistant cell lines .

- Trimethylplatinum Complexes : The synthesis and evaluation of trimethylplatinum(IV) complexes with 2-TC have shown promising cytotoxic properties, enhancing its profile as a potential chemotherapeutic agent .

Antiviral and Antimicrobial Properties

In addition to its anticancer activity, 2-TC has demonstrated antiviral and antimicrobial properties:

- Antiviral Activity : 2-TC exhibits moderate inhibitory effects against Epstein-Barr virus (EBV) and substantial inhibitory activity against herpes simplex virus (HSV) and varicella zoster virus (VZV) . This suggests potential applications in antiviral therapies.

- Antimicrobial Effects : The compound has been investigated for its antibacterial properties, particularly against pathogens such as Mycobacterium tuberculosis. Its sulfur content may play a crucial role in targeting sulfur metabolic pathways essential for bacterial virulence .

The biological activity of 2-TC is attributed to several mechanisms:

- DNA Interaction : The incorporation of 2-TC into DNA can lead to structural changes and mutations due to altered base pairing. This property is particularly relevant for designing DNA-binding drugs with high antitumor efficacy .

- Photophysical Properties : The unique photophysical properties of 2-TC allow for efficient intersystem crossing into reactive triplet states, enhancing its potential as a phototherapeutic agent. This mechanism underlies its application in photo-chemotherapy for skin cancer .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT-116 (Colorectal) | 15 | |

| Fluorinated this compound | A549 (Lung) | 10 | |

| Trimethylplatinum(IV)-2-TC | HeLa (Cervical) | 5 |

Table 2: Antiviral Activity of this compound

属性

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。